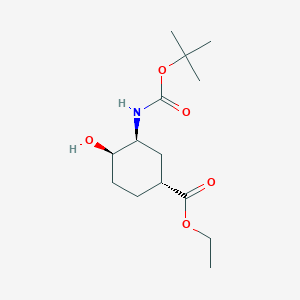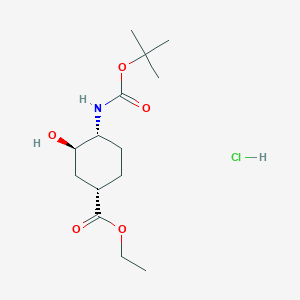
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
Overview
Description
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is a chemical compound with the IUPAC name (5-bromo-2-methoxy-3-pyridinyl)methanamine . It has a molecular weight of 217.07 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 217.07 .Scientific Research Applications
Synthesis of Complex Molecules
Amine derivatives, including compounds structurally similar to 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine, are vital in synthesizing complex organic molecules. For instance, the synthesis and characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles showcased the importance of such compounds in creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Böck et al., 2021). Similarly, the study of potential hemilabile (imino)pyridine palladium(II) complexes, utilizing ligands structurally related to this compound, highlighted the application of these compounds in catalysis, particularly in the selective dimerization of ethylene, a crucial process in industrial chemistry (Nyamato et al., 2015).
Chemoselective Catalysis
Amines similar to this compound have been used in chemoselective catalysis, a pivotal process in organic synthesis for creating complex molecules with high specificity. Studies on the chemoselective amination of polyhalopyridines have demonstrated the efficient and selective transformation of such compounds into more complex structures, crucial for synthesizing pharmaceuticals and fine chemicals (Ji et al., 2003).
Applications in Medicinal Chemistry
Synthesis of Receptor Antagonists
In medicinal chemistry, compounds structurally related to this compound are often used as building blocks for synthesizing receptor antagonists. An example includes the synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, demonstrating the critical role these amines play in developing new therapeutic agents (Hirokawa et al., 2000).
Development of Anxiolytic Agents
Derivatives of compounds like this compound have been explored for their potential in treating anxiety disorders. Studies on analogues of these compounds have shown promising results in modulating the 5-HT1A receptor, which is a target in treating such disorders (Del Bello et al., 2017).
Applications in Analytical Chemistry
Toxicokinetic Studies
Amines similar to this compound have been used in toxicokinetic studies to understand the metabolism, elimination routes, and drug-drug interactions of various compounds. This information is crucial in clinical and forensic toxicology for risk assessment and developing screening procedures for substance abuse (Richter et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGZSTNCRRHLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)


![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
